N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide
説明
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a benzo[b][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:
- Core: A 4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine system with a 5-allyl substituent and 3,3-dimethyl groups.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, polycyclic frameworks.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-24-18-11-10-16(13-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSSWODSBJSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Comparison
The target compound shares structural motifs with heterocyclic acetamide derivatives, particularly those featuring fused benzoxazepine/oxazine cores or thiazolidinone systems. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Core Heterocycles: The target’s seven-membered oxazepine ring contrasts with the six-membered oxazinone () or five-membered thiazolidinone (), impacting conformational flexibility and binding interactions.
- Substituent Diversity: The phenoxyacetamide group in the target differs from the coumarin-oxy () or pyrimidine-oxadiazole () moieties, suggesting divergent physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity).
Key Observations :
- Thiazolidinone Synthesis (): Relies on ZnCl₂-catalyzed cyclocondensation under reflux, favoring thiazolidinone ring formation.
- Oxazinone-Oxadiazole Coupling (): Utilizes mild conditions (room temperature, Cs₂CO₃ base) for nucleophilic substitution, suggesting applicability to the target’s phenoxyacetamide installation.
- Target Compound Inference : The acetamide linkage in the target may be synthesized via analogous Cs₂CO₃-mediated coupling, though allylation and dimethylation steps require further exploration.
Research Findings and Implications
- Structural Rigidity: The benzo[b][1,4]oxazepine core in the target compound likely enhances metabolic stability compared to smaller heterocycles (e.g., thiazolidinones) .
- Synthetic Feasibility : Room-temperature methodologies () are advantageous for preserving thermally sensitive functional groups (e.g., allyl) in the target compound .
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent synergy with adjuvant therapies?
- Methodology :
- Combination index (CI) : Apply the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
- Network pharmacology : Build interaction networks to identify nodes where the compound enhances adjuvant mechanisms (e.g., immune checkpoint inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
